gp100 (476-485) -

gp100 (476-485)

Catalog Number: EVT-243811
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanocyte protein PMEL;gp100;pmel 17
Overview

gp100 (476-485) is a peptide derived from the gp100 protein, which is a significant melanoma-associated antigen. This specific peptide sequence, VLYRYGSFSV, is recognized by cytotoxic T lymphocytes and plays a crucial role in immune responses against melanoma. The gp100 protein is involved in melanin synthesis and is primarily expressed in melanocytes, making it a target for immunotherapy in melanoma treatment due to its potential to elicit strong immune responses against tumor cells expressing this antigen.

Source

The gp100 protein was initially identified as a melanosomal matrix protein associated with melanin production. It has been extensively studied in the context of melanoma immunotherapy, particularly for its role as an antigen recognized by T cells in patients with melanoma. The peptide gp100 (476-485) has been synthesized for research purposes and is used to study T cell responses and vaccine development against melanoma .

Classification

gp100 (476-485) falls under the category of tumor-associated antigens, specifically classified as an oncoantigen due to its association with melanoma. It is also categorized as a peptide epitope, which is crucial for the activation of CD8+ T cells in immune responses against cancer cells.

Synthesis Analysis

Methods

The synthesis of gp100 (476-485) can be achieved through solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise assembly of amino acids into peptides. This technique involves the following steps:

  1. Resin Preparation: The first amino acid is attached to a solid resin.
  2. Coupling: Subsequent amino acids are added one at a time, using coupling reagents to facilitate the formation of peptide bonds.
  3. Cleavage: Once the desired peptide length is achieved, the peptide is cleaved from the resin and deprotected to yield the final product.

Technical Details

  • Purity: The synthesized gp100 (476-485) typically exhibits high purity (>95%), confirmed through techniques like high-performance liquid chromatography (HPLC).
  • Characterization: Mass spectrometry is employed to confirm the identity and molecular weight of the synthesized peptide, which is calculated to be approximately 1190.38 Da .
Molecular Structure Analysis

Structure

The molecular formula of gp100 (476-485) is C57H83N13O15, reflecting its complex structure comprising various amino acids. The sequence VLYRYGSFSV consists of ten amino acids:

  • Valine (V)
  • Leucine (L)
  • Tyrosine (Y)
  • Arginine (R)
  • Tyrosine (Y)
  • Glycine (G)
  • Serine (S)
  • Phenylalanine (F)
  • Serine (S)
  • Valine (V)

This sequence contributes to its immunogenic properties and interaction with major histocompatibility complex class I molecules.

Data

The calculated molecular weight and formula provide insights into its structural characteristics, essential for understanding its reactivity and interactions within biological systems.

Chemical Reactions Analysis

Reactions

gp100 (476-485) does not undergo traditional chemical reactions like small organic compounds but participates in biological interactions essential for immune recognition.

  1. Binding to Major Histocompatibility Complex Class I Molecules: The peptide binds to MHC class I molecules on antigen-presenting cells, facilitating T cell recognition.
  2. T Cell Activation: Upon recognition by CD8+ T cells, this interaction leads to T cell activation, proliferation, and differentiation into effector cells capable of targeting melanoma cells.

Technical Details

These interactions are critical for developing therapeutic vaccines aimed at enhancing anti-tumor immunity by presenting this specific peptide to stimulate T cell responses.

Mechanism of Action

Process

The mechanism of action for gp100 (476-485) involves several steps:

  1. Peptide Presentation: The peptide is processed and presented on MHC class I molecules on the surface of antigen-presenting cells.
  2. T Cell Recognition: CD8+ T cells recognize this peptide-MHC complex through their T cell receptors.
  3. Immune Response Activation: This recognition triggers a cascade of signaling events leading to T cell activation, proliferation, and cytotoxic activity against melanoma cells expressing gp100.

Data

Studies have shown that effective presentation of this peptide can enhance immune responses in melanoma patients, making it a valuable target for immunotherapy .

Physical and Chemical Properties Analysis

Physical Properties

gp100 (476-485) exists as a lyophilized powder when synthesized for research purposes. It should be stored at -20°C to maintain stability and prevent degradation.

Chemical Properties

The chemical properties include:

  • Molecular Weight: 1190.38 g/mol
  • Molecular Formula: C57H83N13O15
  • Purity Level: Greater than 95%

These properties are crucial for understanding how the peptide behaves in biological systems and its suitability for various experimental applications.

Applications

Scientific Uses

gp100 (476-485) has several applications in scientific research:

  1. Cancer Immunotherapy Research: Used in studies aimed at developing vaccines targeting melanoma by enhancing T cell responses.
  2. T Cell Activation Studies: Investigated for its role in activating cytotoxic T lymphocytes in vitro.
  3. Diagnostic Tools: Potential use as a biomarker for monitoring immune responses in melanoma patients undergoing treatment.
Immunological Basis of gp100 (476-485) as a Tumor-Associated Antigen

Role in Melanocyte Lineage-Specific Immune Recognition

gp100 (also known as PMEL17) is a 100-kDa transmembrane glycoprotein that serves as a structural component of melanosomes, the organelles responsible for melanin synthesis and transport in melanocytic cells. This melanocyte lineage-specific antigen exhibits remarkably restricted expression patterns, being constitutively expressed in normal melanocytes and maintained in >80% of uveal melanomas and approximately 63% of cutaneous melanomas regardless of disease stage [6] [8]. The antigen's differential expression between melanocytic cells and other tissues establishes it as a prime target for immunotherapy, though this specificity also carries inherent risks for "on-target, off-tumor" toxicity against normal pigment-producing cells [2] [9].

The molecular function of gp100 centers on its role in melanosome biogenesis and melanin polymerization. During melanogenesis, gp100 undergoes proteolytic processing within melanosomes to form fibrillar matrices that serve as scaffolds for melanin deposition. This intracellular processing generates numerous peptide fragments that can be presented on the cell surface via major histocompatibility complex (MHC) class I molecules [7] [8]. The high density of HLA-peptide complexes on melanocytes and melanoma cells creates abundant epitopes for T-cell recognition, positioning gp100 as a focal point for antitumor immunity. Notably, gp100 expression persists even in amelanotic melanomas, suggesting its functions extend beyond pigment production and maintaining its relevance as a therapeutic target [6] [8].

Table 1: Melanoma-Associated Antigens and Their Expression Patterns [6] [8]

AntigenNormal Tissue ExpressionCutaneous Melanoma ExpressionUveal Melanoma ExpressionMolecular Function
gp100Melanocytes~63%>80%Melanosome matrix formation
MART-1/Melan-AMelanocytes>90%>85%Melanosome structure
TyrosinaseMelanocytes~75%~70%Melanin synthesis enzyme
TRP-1Melanocytes~65%~60%Melanogenic enzyme
TRP-2Melanocytes~70%~65%Melanogenic enzyme

HLA-A*0201-Restricted Cytotoxic T-Lymphocyte (CTL) Epitope Characterization

The gp100(476-485) epitope (sequence: VLYRYGSFSV) represents a naturally processed decapeptide presented by HLA-A0201 molecules on melanoma cells. Mass-spectrometric analyses of peptides eluted from HLA-A0201 molecules of human melanoma cells confirmed that gp100(476-485) exists as a dominant naturally processed form among several gp100-derived epitopes, including gp100(154-162) (KTWGQYWQV), gp100(209-217) (ITDQVPFSV), and gp100(280-288) (YLEPGPVTA) [3]. This direct biochemical evidence establishes gp100(476-485) as a bona fide target of tumor-reactive CTLs in melanoma patients.

The gp100(476-485) epitope demonstrates distinct structural features that govern its immunogenicity:

  • Anchor residues: Position 2 (Leucine) and C-terminus (Valine) provide optimal binding affinity to HLA-A*0201 pockets B and F, respectively
  • TCR contact residues: Tyrosine at position 4 (Tyr4) and Phenylalanine at position 8 (Phe8) serve as primary T-cell receptor contact points
  • Flexible central region: Positions 5-7 (Gly-Ser-Phe) confer structural flexibility that facilitates TCR engagement [3] [5]

Immunogenicity assessments reveal that gp100(476-485) can effectively prime CTL responses in vitro when pulsed onto autologous antigen-presenting cells. Peripheral blood mononuclear cells (PBMCs) from HLA-A0201-positive melanoma patients stimulated with gp100(476-485) peptide generate CTL lines capable of specific lysis of peptide-pulsed targets and HLA-A0201-positive, gp100-expressing melanoma cell lines [5]. These CTLs exhibit multifunctional effector responses, including specific release of granulocyte-macrophage colony-stimulating factor (GM-CSF) and tumor necrosis factor alpha (TNF-α) upon recognition of target cells presenting the cognate peptide [5].

Table 2: Comparative Immunogenicity of HLA-A0201-Restricted gp100 Epitopes* [1] [3] [5]

EpitopePositionSequenceRelative AbundanceImmunization Response Rate
gp100(476-485)476-485VLYRYGSFSVIntermediate65-75% of patients
gp100(154-162)154-162KTWGQYWQVHigh50-60% of patients
gp100(209-217)209-217ITDQVPFSVLow70-80% of patients (anchor-modified)
gp100(280-288)280-288YLEPGPVTALow60-70% of patients

Mechanisms of Tumor-Infiltrating Lymphocyte (TIL) Activation and Melanoma Targeting

The recognition of gp100(476-485) by CTLs initiates a cascade of activation events that culminate in melanoma cell destruction. This process begins with the formation of the immunological synapse, where the T-cell receptor (TCR) engages the HLA-A*0201/gp100(476-485) complex on antigen-presenting cells or melanoma cells. This engagement triggers three critical signaling pathways essential for effective antitumor responses:

  • TCR-proximal signaling: ZAP-70 phosphorylation leads to recruitment of adapter proteins LAT and SLP-76, initiating downstream signaling cascades
  • Calcium flux and NFAT activation: PLCγ1-mediated generation of IP3 induces calcium release from endoplasmic reticulum stores, activating the calcineurin-NFAT pathway
  • Metabolic reprogramming: Enhanced glucose uptake and aerobic glycolysis provide energy for immediate effector functions and cytokine production [2] [6]

The gp100-specific TILs demonstrate selective cytolytic activity against melanoma cells through two primary mechanisms:

  • Perforin-granzyme exocytosis: Vectoral release of cytotoxic granules containing perforin (forms transmembrane pores) and granzyme B (induces caspase-dependent apoptosis)
  • Death receptor engagement: Fas ligand (FasL) expressed on activated CTLs engages Fas (CD95) on melanoma cells, triggering extrinsic apoptosis pathways [2]

A critical advancement in leveraging gp100(476-485)-specific responses is the development of TCR-based bispecific molecules. Tebentafusp, a first-in-class ImmTAC (Immune-mobilizing monoclonal TCR Against Cancer), incorporates:

  • A high-affinity TCR (KD ≈ 1-10 pM) specific for the gp100(476-485)/HLA-A*0201 complex
  • An anti-CD3 scFv domain (KD ≈ 100-200 nM) that recruits polyclonal T cells
  • A flexible linker enabling simultaneous engagement of melanoma cells and T cells [6]

This bispecific design creates an artificial immunological synapse between melanoma cells and T cells, bypassing the need for specific TCR recognition. The resulting T-cell activation leads to potent melanoma cell lysis even at low epitope densities, overcoming a key limitation of endogenous T-cell responses [6].

Table 3: Signaling Events During gp100-Specific T Cell Activation [2] [6]

Signaling PhaseKey Molecular EventsFunctional Outcome
Immunological synapse formationTCR-pMHC engagement, CD8 coreceptor binding, LFA-1-ICAM adhesionStable conjugate formation between T cell and melanoma cell
Proximal TCR signalingZAP-70 activation, LAT phosphorylation, PLCγ1 activationInitiation of signaling cascades
Intermediate signalingCalcium flux, Ras-MAPK activation, PKCθ translocationTranscription factor activation (NFAT, NF-κB, AP-1)
Metabolic reprogrammingAkt/mTOR activation, increased GLUT1 expression, glycolytic fluxEnergy and biosynthetic precursor production for effector functions
Effector responsePerforin/granzyme polarization, FasL upregulation, cytokine gene transcriptionMelanoma cell lysis and inflammatory amplification

Properties

Product Name

gp100 (476-485)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.